molecular formula C24H22ClN5O3 B11197714 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11197714
M. Wt: 463.9 g/mol
InChI Key: OVMPNPJJDMIKKR-UHFFFAOYSA-N
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Description

1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining multiple aromatic rings and heterocyclic components, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core heterocyclic structures, such as the 1,2,4-oxadiazole and pyridine rings, followed by their functionalization and coupling with other aromatic and heterocyclic moieties. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic components can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target specific functional groups within the compound, such as nitro groups or carbonyl groups, resulting in reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, have been explored in various studies.

    Medicine: The compound’s potential therapeutic effects are being investigated for the development of new drugs targeting specific diseases.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: This compound features a similar structure but with a different substitution pattern on the phenyl ring.

    1-{3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine atom instead of chlorine, which can affect its chemical properties and biological activities.

The uniqueness of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of aromatic and heterocyclic components, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H22ClN5O3/c25-18-5-1-4-17(14-18)21-28-24(33-29-21)20-7-2-10-26-22(20)30-11-8-16(9-12-30)23(31)27-15-19-6-3-13-32-19/h1-7,10,13-14,16H,8-9,11-12,15H2,(H,27,31)

InChI Key

OVMPNPJJDMIKKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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